4-Hydroxy-N,N-diisopropyltryptamine
Overview
Description
4-Hydroxy-N,N-diisopropyltryptamine is a synthetic psychedelic compound belonging to the tryptamine class. It is structurally similar to psilocin, a naturally occurring psychedelic compound found in certain mushrooms. This compound is known for its relatively short duration of psychedelic effects, typically lasting 2-3 hours .
Preparation Methods
The synthesis of 4-Hydroxy-N,N-diisopropyltryptamine involves several steps. Initially, the precursor compound, N,N-diisopropyltryptamine, is synthesized. This is followed by the hydroxylation of the indole ring at the 4-position to yield this compound. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the selective hydroxylation of the indole ring .
Chemical Reactions Analysis
4-Hydroxy-N,N-diisopropyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
4-Hydroxy-N,N-diisopropyltryptamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Biology: The compound is studied for its effects on serotonin receptors and its potential as a tool for understanding neurotransmitter systems.
Mechanism of Action
4-Hydroxy-N,N-diisopropyltryptamine exerts its effects primarily through agonism of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in the compound’s psychedelic effects. The compound also interacts with other serotonin receptors, including 5-HT2B and 5-HT2C, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
4-Hydroxy-N,N-diisopropyltryptamine is similar to other tryptamine derivatives, such as:
Psilocin (4-Hydroxy-N,N-dimethyltryptamine): Both compounds have similar structures and effects, but this compound has a shorter duration of action.
4-Hydroxy-N,N-diethyltryptamine: This compound is another tryptamine derivative with similar psychedelic effects but different pharmacokinetic properties.
4-Hydroxy-N-methyl-N-isopropyltryptamine: This compound also shares structural similarities but has distinct pharmacological effects.
This compound stands out due to its unique combination of short duration and potent psychedelic effects, making it a valuable compound for both scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14/h5-7,10-12,17,19H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRYKXCBGISXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618836 | |
Record name | 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132328-45-1 | |
Record name | N,N-Diisopropyl-4-hydroxytryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132328-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diisopropyl-4-hydroxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132328451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132328-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIISOPROPYL-4-HYDROXYTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG9OUS518B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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